![molecular formula C14H21NO2 B2429947 tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2241131-35-9](/img/structure/B2429947.png)

tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

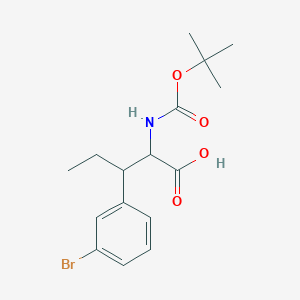

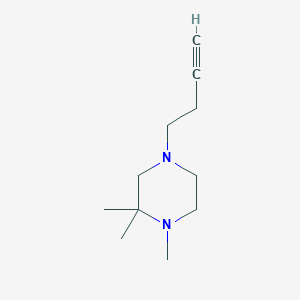

“tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate” is an organic compound. It contains a bicyclic structure, which is a common feature in many natural products and pharmaceuticals . The compound also contains an ethynyl group (a carbon-carbon triple bond), a tert-butyl group (a carbon atom bonded to three other carbon atoms), and a carboxylate group (a carbon double-bonded to an oxygen and single-bonded to another oxygen, which is in turn bonded to a hydrogen or a carbon).

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, involves a bicyclic system, specifically an azabicyclo[3.2.1]octane. This means it has two fused rings, one of which contains a nitrogen atom (aza-), and the total number of atoms in the rings is eight (octane). The rings are not equal in size; one is a six-membered ring and the other is a three-membered ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ethynyl group might undergo addition reactions, the carboxylate group could participate in esterification or amidation reactions, and the bicyclic system might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

Based on the structure, we can infer that this compound is likely to be a solid under normal conditions. Its solubility would depend on the specific arrangement of its atoms and the presence of any polar or charged groups .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

- Synthesis and Structural Analysis : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound to tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate, was synthesized and characterized through 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Applications in Alkaloid Synthesis

- Tropane Alkaloid Synthesis : The compound played a role in the asymmetric synthesis of (+)-pseudococaine, an alkaloid, demonstrating its utility in complex organic syntheses (Brock et al., 2012).

Development of Novel Molecular Scaffolds

- Creation of New Scaffolds : The compound's structure, including the bicyclo[2.2.2]octane structure, was utilized to create new molecular scaffolds, crucial in the development of new pharmacological agents (Moriguchi et al., 2014).

Methodologies in Organic Synthesis

- Iodolactamization Process : An iodolactamization process involving tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, a related compound, was explored to synthesize complex organic molecules, showcasing advanced synthetic techniques (Campbell et al., 2009).

Unconventional Reaction Pathways

- Exploring Reaction Pathways : The compound's variants were used to explore non-synchronous reaction pathways in organic chemistry, providing insights into complex reaction mechanisms (MacorJohn et al., 1998).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-11-10-7-6-8-12(11)15(9-10)13(16)17-14(2,3)4/h1,10-12H,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIFJSCMYOWVAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC1C2C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)

![2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2429867.png)

![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2429871.png)

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2429874.png)

![5-(2-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2429878.png)

![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2429880.png)

![1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone](/img/structure/B2429881.png)